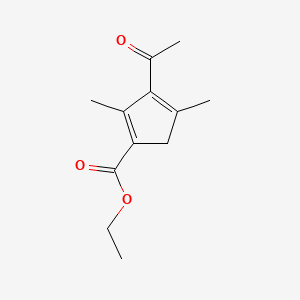
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate is an organic compound with a complex structure that includes a cyclopentadiene ring substituted with acetyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate typically involves multiple steps:
Formation of the Cyclopentadiene Ring: The cyclopentadiene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of Substituents: The acetyl, ethyl, and methyl groups are introduced through various substitution reactions. For example, acetylation can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Esterification: The carboxylate group is introduced through an esterification reaction involving ethanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one of its substituents with another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate involves its interaction with various molecular targets. The specific pathways depend on the context in which the compound is used. For example, in catalysis, it may coordinate with a metal center to facilitate a chemical reaction. In biological systems, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate can be compared with other cyclopentadiene derivatives:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 3-acetyl-2,4-dimethylcyclopenta-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C12H16O3/c1-5-15-12(14)10-6-7(2)11(8(10)3)9(4)13/h5-6H2,1-4H3 |
InChI Key |
DVAFRDAICTWRFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C1)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


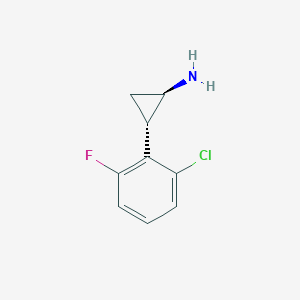
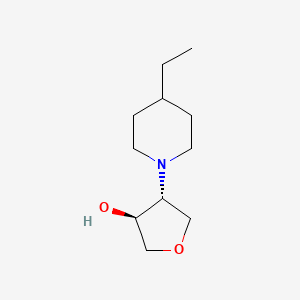
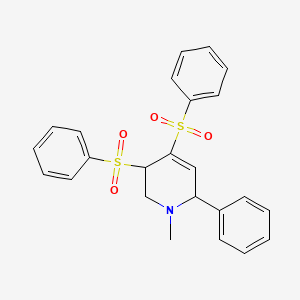
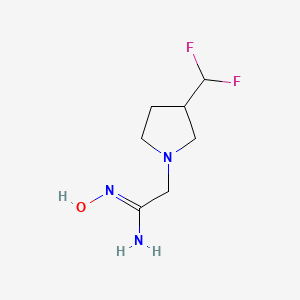
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13365911.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365916.png)
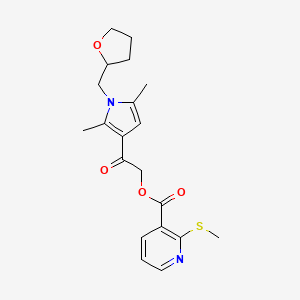
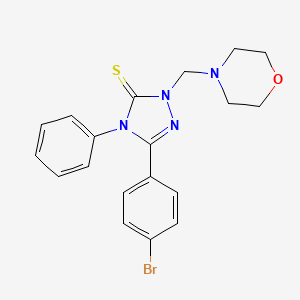
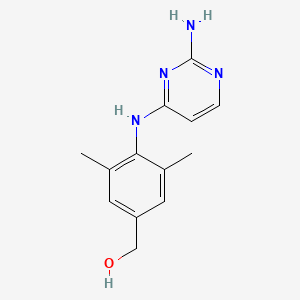
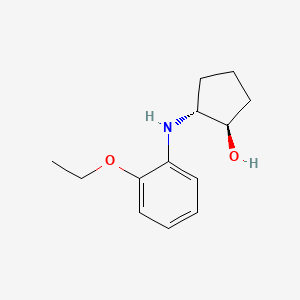
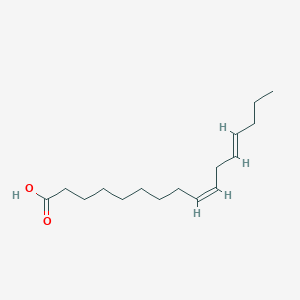
![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365958.png)
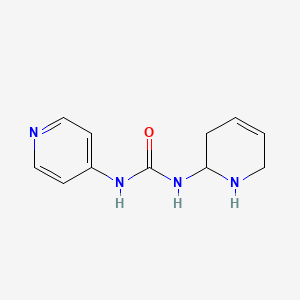
![5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine](/img/structure/B13365967.png)
